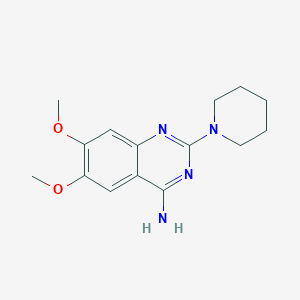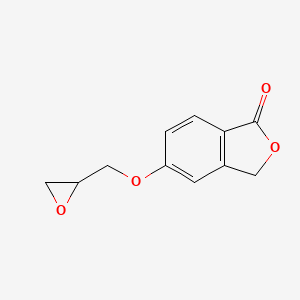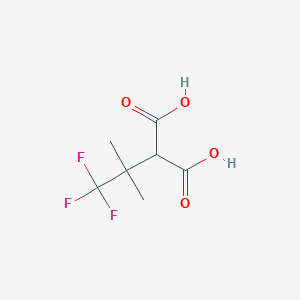
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid (TFMPA) is an organic compound with a molecular formula of C4H6F3O4. It is a colorless, odorless, and water-soluble compound that is used in a variety of applications, from lab experiments to industrial processes. TFMPA has been found to have a wide range of biochemical and physiological effects, as well as a variety of potential applications in scientific research.
科学研究应用
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has a variety of potential applications in scientific research, including in the fields of biochemistry, pharmacology, and medicine. It has been used to study the effects of chemical agents on cell membranes, as well as to study the effects of drugs on the human body. In addition, this compound has been used to study the effects of environmental pollutants on human health.
作用机制
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has been found to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. By inhibiting this enzyme, this compound can reduce the production of prostaglandins, which can lead to a variety of physiological effects, including anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and analgesic effects, as well as antipyretic and anti-platelet aggregation effects. It has also been found to have antioxidant and anti-cancer effects, as well as to have the potential to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has a number of advantages when used in lab experiments, including its low toxicity, its water solubility, and its stability. However, it also has a number of limitations, including its low solubility in organic solvents, its instability in the presence of light, and its potential to cause skin irritation.
未来方向
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has a variety of potential future directions, including further research into its effects on the human body, its potential uses in the treatment of various diseases, and its potential applications in the field of nanotechnology. It could also be used to study the effects of environmental pollutants on human health, as well as to study the effects of chemical agents on cell membranes. Additionally, this compound could be used as a tool to study the effects of drugs on the human body, as well as to develop new drugs and treatments.
合成方法
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid can be synthesized through the reaction of 1,1,1-trifluoro-2-methylpropane with maleic anhydride. This reaction results in the formation of a cyclic intermediate, which then undergoes hydrolysis to form this compound. Other methods of synthesis include the reaction of trifluoromethanesulfonic anhydride with 1,1,1-trifluoro-2-methylpropane, and the reaction of trifluoromethanesulfonic acid with 1,1,1-trifluoro-2-methylpropane.
属性
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O4/c1-6(2,7(8,9)10)3(4(11)12)5(13)14/h3H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYVYYSQHNASND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

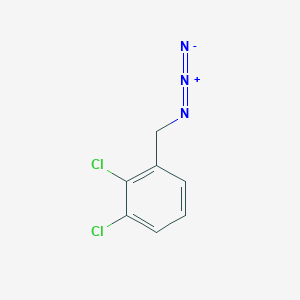
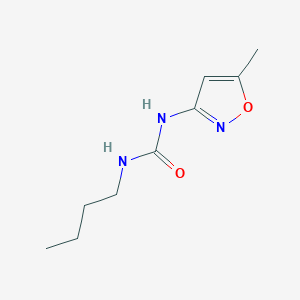
![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)
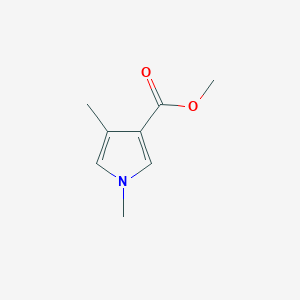
![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)


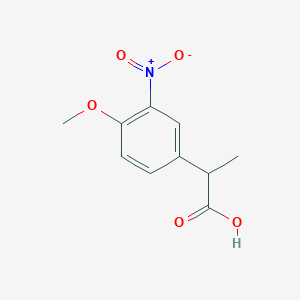
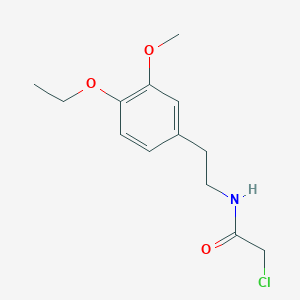
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)
![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)
